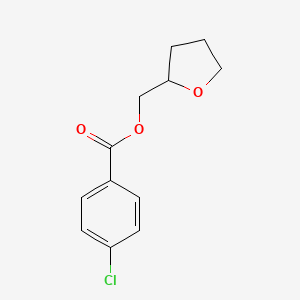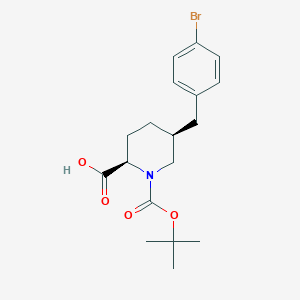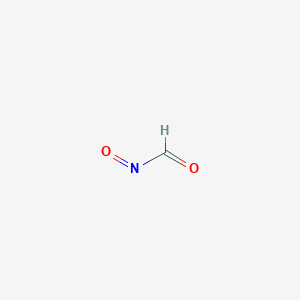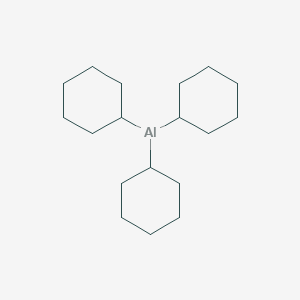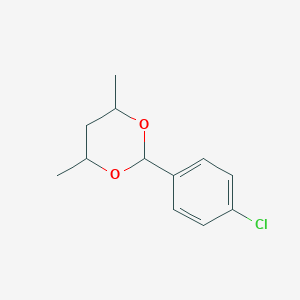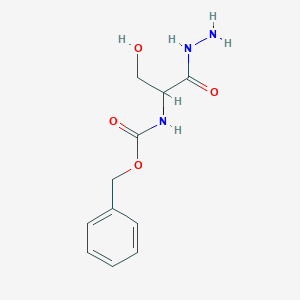![molecular formula C15H10NP B14746234 5H-Phosphinolino[4,3-b]indole CAS No. 239-11-2](/img/structure/B14746234.png)
5H-Phosphinolino[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Phosphinolino[4,3-b]indole is a heterocyclic compound that features a unique structure combining indole and phosphine moietiesThe presence of both nitrogen and phosphorus atoms in its structure imparts unique chemical properties that can be exploited for various synthetic and functional applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Phosphinolino[4,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with phosphine reagents. For instance, the reaction of 1-methyl-2-(o-nitrophenyl)indole with triethyl phosphite in cumene at elevated temperatures results in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Phosphinolino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5H-Phosphinolino[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular targets.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of 5H-Phosphinolino[4,3-b]indole involves its interaction with various molecular targets. The indole moiety allows it to bind to specific receptors or enzymes, while the phosphine group can participate in redox reactions. This dual functionality enables the compound to modulate biological pathways, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Indole: A simpler structure without the phosphorus atom, widely studied for its biological activities.
Phosphine Oxides: Compounds containing a phosphorus-oxygen bond, known for their stability and reactivity.
Indole Derivatives: Various substituted indoles that exhibit a range of biological and chemical properties
Uniqueness: 5H-Phosphinolino[4,3-b]indole is unique due to the presence of both indole and phosphine functionalities in a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
239-11-2 |
|---|---|
Formule moléculaire |
C15H10NP |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
11H-phosphinolino[4,3-b]indole |
InChI |
InChI=1S/C15H10NP/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9,16H |
Clé InChI |
UPZTVTDBKNBYDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4P=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


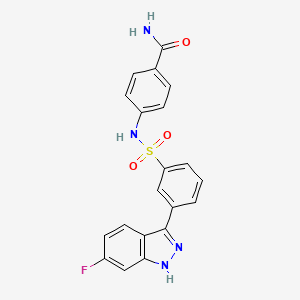
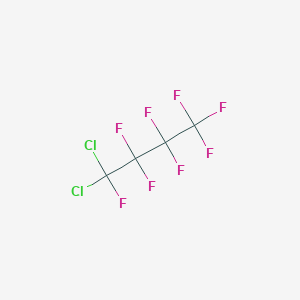
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
